molecular formula C8H8BN3O2 B13459788 (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13459788
M. Wt: 188.98 g/mol
InChI Key: RGGGBFSYRLGFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring and a pyrazole ring, both of which are attached to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Chemical Reactions Analysis

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, trialkylborates, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The compound’s ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can be compared with other boronic acids and esters, such as:

The unique combination of the pyridine and pyrazole rings in this compound provides enhanced reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

(1-pyridin-3-ylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6,13-14H

InChI Key

RGGGBFSYRLGFAF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CN=CC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.